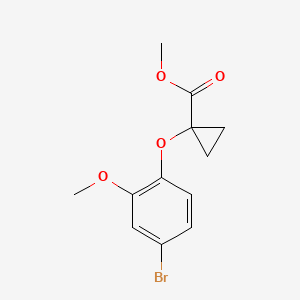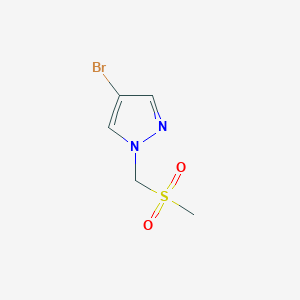
2,5-Difluoro-3-nitroanisole
Overview
Description
Molecular Structure Analysis
The molecular structure of DFTNAN consists of a benzene ring with two fluorine atoms (2,5-difluoro substitution) and a nitro group (3-nitro substitution). The presence of fluorine atoms affects the compound’s properties, including thermal stability and reactivity .
Chemical Reactions Analysis
DFTNAN undergoes thermal decomposition when heated. A comparative study with trinitroanisole (TNAN) revealed that fluorine reduces the thermal stability of the molecular structure. The initial bond breakage leads to the rupture of the dissociative nitro group, releasing significant heat. Major side reactions include the generation of polycyclic compounds and fluorine atom migration. The C-F bond’s high stability results in the formation of fluorocarbon products .
Physical and Chemical Properties Analysis
Scientific Research Applications
Photoaffinity Labeling in Protein Studies
2,5-Difluoro-3-nitroanisole and similar compounds like 2,6-difluoro-4-nitroanisole are explored for their potential in biochemical photoprobes, especially in photoaffinity labeling reagents used for proteins. Their stability and unique reactivity with nucleophiles make them suitable for labeling and detecting fragments in these experiments, primarily through NMR methods (Casado et al., 1995).
Spectroscopic Analysis and Electronic Property Study
Studies involving compounds like 5-chloro-2-nitroanisole, which share structural similarities with this compound, focus on understanding structural, spectroscopic, and electronic properties. These studies encompass various spectroscopic techniques and quantum chemical calculations to explore properties such as molecular vibrations, heat capacities, and potentials for non-linear optical materials (Meenakshi, 2017).
Environmental Monitoring and Safety
Compounds like 2-nitroanisole, closely related to this compound, are significant in the context of environmental safety and occupational health. Studies have developed methods for determining concentrations of such compounds in workplace air, emphasizing the importance of monitoring and controlling exposure to potentially hazardous materials (Jeżewska & Woźnica, 2020).
Electrochemical Characteristics and Free Radical Research
Research into nitroanisole isomers, including studies on 2-nitroanisole, examines their electrochemical characteristics and the behavior of free radicals in various media. These studies are crucial for understanding the fundamental properties and reactions of these compounds, which can have broader applications in chemistry and materials science (Núñez-Vergara et al., 2002).
Synthesis and Chemical Reactions
Research on compounds structurally related to this compound involves their synthesis and the study of various chemical reactions. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in different fields, including pharmaceuticals and material science (Suoyi, 2006).
Mechanism of Action
Properties
IUPAC Name |
2,5-difluoro-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODPVGPAUWDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)

![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)








![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)
